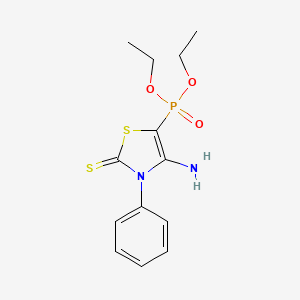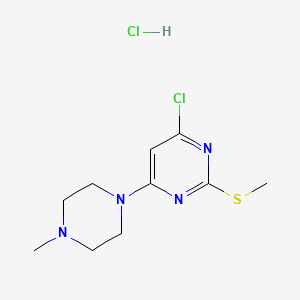![molecular formula C26H26N4O4 B2700845 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide CAS No. 903257-56-7](/img/structure/B2700845.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1,4-benzodioxine derivatives participate in a variety of chemical reactions, including annulation reactions for the synthesis of six-membered benzo-1,4-heterocyclic compounds . These reactions underscore the compound’s reactivity and its utility in synthesizing biologically active molecules .
Synthesis Analysis
The synthesis of 2,3-Dihydro-1,4-benzodioxine derivatives involves a variety of chemical reactions, including annulation reactions . These reactions are crucial for the synthesis of six-membered benzo-1,4-heterocyclic compounds .Chemical Reactions Analysis
2,3-Dihydro-1,4-benzodioxine derivatives participate in a variety of chemical reactions . These reactions underscore the compound’s reactivity and its utility in synthesizing biologically active molecules .科学的研究の応用
Metabolism and Pharmacokinetics
The study by Renzulli et al. (2011) on the metabolism and disposition of a related orexin receptor antagonist provides insights into the pharmacokinetics of similar compounds. This research emphasized the extensive metabolism of these molecules, with a significant focus on understanding their elimination pathways, which predominantly occur via feces, with a minor component through urinary excretion. The findings from such studies are crucial for developing new therapeutics targeting sleep disorders, showcasing the significance of understanding the metabolism and pharmacokinetics of complex organic compounds (Renzulli et al., 2011).
Therapeutic Potential in Neurological Disorders
Research by Matsubara et al. (2002) explores the N-methylation of endogenous neurotoxins, proposing a link to the pathogenesis of Parkinson's disease. The study's focus on compounds like beta-carbolines and tetrahydroisoquinolines, which are bioactivated into neurotoxins through N-methylation, sheds light on the metabolic pathways that could contribute to neurological disorders. This research underscores the importance of chemical modifications, such as N-methylation, in the development and progression of diseases like Parkinson's, offering a pathway to novel therapeutic interventions (Matsubara et al., 2002).
Antimalarial Applications
Studies on the efficacy of antimalarial treatments, such as those conducted by Marfurt et al. (2007) and Casey et al. (2004), involve the investigation of compounds with similar structural features for their potential in treating malaria. These studies are critical in the fight against malaria, particularly in regions where resistance to traditional treatments is prevalent. Research into compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide and its derivatives could pave the way for new antimalarial drugs, highlighting the compound's relevance in medicinal chemistry (Marfurt et al., 2007; Casey et al., 2004).
Diagnostic Applications in Alzheimer's Disease
Lohith et al. (2018) discuss the use of PET tracers targeting neurofibrillary tangles in Alzheimer's disease, providing a framework for the development of diagnostic tools utilizing complex chemical compounds. The exploration of such PET tracers, including those structurally related to the compound , is vital for early detection and the study of the progression of Alzheimer's disease, demonstrating the broader implications of chemical research in diagnostics and patient care (Lohith et al., 2018).
特性
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4/c31-25(26(32)29-21-7-8-23-24(14-21)34-13-12-33-23)28-16-22(19-6-3-10-27-15-19)30-11-9-18-4-1-2-5-20(18)17-30/h1-8,10,14-15,22H,9,11-13,16-17H2,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFOZFUXBWCPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(morpholino)methanone](/img/structure/B2700763.png)

![N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2700766.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2700767.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2700768.png)
![N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2700771.png)


![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone oxalate](/img/structure/B2700775.png)
![N-cyclohexyl-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2700777.png)
![1-Cycloheptyl-3-{[4-(4-fluorophenyl)oxan-4-yl]methyl}urea](/img/structure/B2700778.png)
![N-(2,4-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2700780.png)

